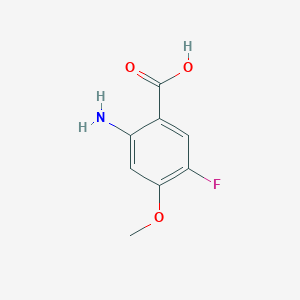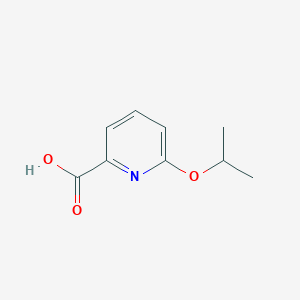
6-(Propan-2-yloxy)pyridine-2-carboxylic acid
Übersicht
Beschreibung
6-(Propan-2-yloxy)pyridine-2-carboxylic acid (6-PO2PCA) is a synthetic organic compound that has been used in various scientific research applications due to its unique properties. 6-PO2PCA is a cyclic carboxylic acid with a pyridine ring, and it is a derivative of propan-2-ol. 6-PO2PCA has been used in the synthesis of various organometallic compounds, as well as in the production of polymeric materials. 6-PO2PCA has also been used in the synthesis of pharmaceuticals, and in the study of biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Activity
The synthesis of optically pure 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates from 6-methoxycarbonylpyridine-2-carboxylic acid demonstrates significant potential in forming stable complexes with Cu(II) ions. These complexes have been used as catalysts for addition reactions, showcasing their applicability in organic synthesis and catalysis (Drabina et al., 2010).
Heterocyclic Derivatives and Coordination Chemistry
The compound plays a role in the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, offering pathways to various organic molecules with potential applications in pharmaceuticals and material science (Bacchi et al., 2005).
Metal–Organic Frameworks (MOFs)
Research into the synthesis and structural analysis of MOFs polymers using pyridine-2,6-dicarboxylic acid highlights the compound's versatility in forming complex and functional materials with potential applications in gas storage, separation technologies, and catalysis (Yang et al., 2012).
Luminescent Lanthanide Compounds
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, including derivatives of pyridine-2-carboxylic acid, have been explored for their application in creating luminescent lanthanide compounds. These compounds are investigated for their potential use in biological sensing and in studying thermal and photochemical transitions (Halcrow, 2005).
Reactive Extraction and Separation Processes
Studies on the reactive extraction of pyridine-2-carboxylic acid (also known as picolinic acid) using non-toxic extractant and diluent systems showcase the chemical's role in enhancing separation techniques. This is particularly relevant in the pharmaceutical and biochemical industries, where efficient separation processes are crucial (Datta & Kumar, 2014).
Eigenschaften
IUPAC Name |
6-propan-2-yloxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-8-5-3-4-7(10-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSQAZFZVOWWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240597-20-9 | |
| Record name | 6-(propan-2-yloxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



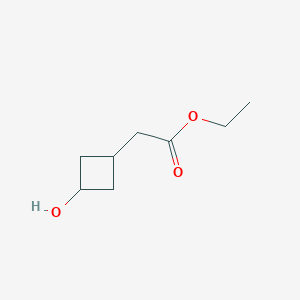
![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529574.png)

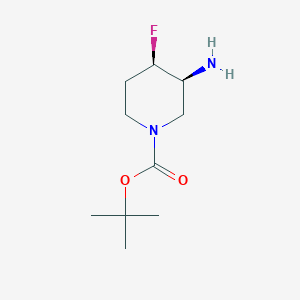


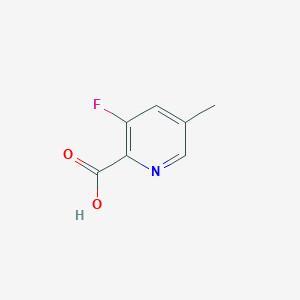
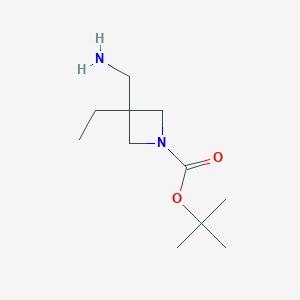
![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)


